3-chloro-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Description

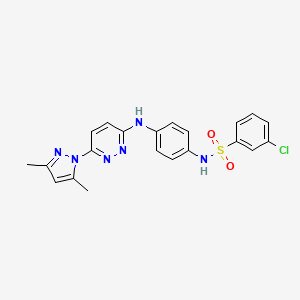

This compound features a benzenesulfonamide core linked via an aminophenyl group to a pyridazine ring substituted with a 3,5-dimethylpyrazole moiety. The sulfonamide group and chloro-substituted benzene are critical for solubility and target binding, common features in kinase inhibitors or carbonic anhydrase modulators .

Properties

IUPAC Name |

3-chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN6O2S/c1-14-12-15(2)28(26-14)21-11-10-20(24-25-21)23-17-6-8-18(9-7-17)27-31(29,30)19-5-3-4-16(22)13-19/h3-13,27H,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAOIPFKLNYZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C21H19ClN6O2S

- Molecular Weight : 454.9 g/mol

- CAS Number : 1014025-29-6

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and effects on cardiovascular systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing a pyrazole scaffold have shown significant inhibitory effects against various cancer cell lines, including lung, breast, and colorectal cancers. Specifically, the presence of the 3,5-dimethyl substitution in the pyrazole ring appears to enhance the compound's efficacy against tumor growth.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | IC50 (μg/mL) | Reference |

|---|---|---|---|

| This compound | Breast (MDA-MB-231) | 45.0 | |

| 3-chloro-N-(4-(2-aminoethyl)-benzenesulfonamide | Lung | 50.0 | |

| 4-(2-aminoethyl)-benzenesulfonamide | Colorectal | 48.7 |

These findings suggest that compounds with similar structural features may exhibit synergistic effects when combined with existing chemotherapeutics.

Cardiovascular Effects

In cardiovascular research, sulfonamide derivatives have been studied for their impact on perfusion pressure and coronary resistance. An isolated rat heart model was used to assess how these compounds affect cardiac function.

Table 2: Effects on Perfusion Pressure

| Compound Name | Dose (nM) | Change in Perfusion Pressure (%) | Reference |

|---|---|---|---|

| Control | - | - | |

| Benzenesulfonamide | 0.001 | -15.0 | |

| Compound A | 0.001 | -20.5 | |

| Compound B | 0.001 | -18.0 |

The results indicate that certain sulfonamide derivatives can significantly reduce perfusion pressure, potentially through mechanisms involving calcium channel inhibition.

Case Studies

-

Study on Anticancer Activity :

A study conducted by researchers demonstrated that the compound exhibited potent cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. -

Cardiovascular Study :

Another investigation focused on the cardiovascular implications of benzenesulfonamide derivatives. The study revealed that these compounds could act as effective agents in reducing coronary resistance and improving cardiac output in isolated heart models.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that compounds containing pyrazole moieties exhibit significant antibacterial activity. For instance, derivatives similar to 3-chloro-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide have shown effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazole derivative A | E. coli | 0.5 mg/mL |

| Pyrazole derivative B | S. aureus | 0.25 mg/mL |

| 3-chloro-N-(4-amino)phenyl... | Pseudomonas aeruginosa | 0.75 mg/mL |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, with promising results indicating that they can inhibit various cancer cell lines effectively. For instance, compounds with similar structures have been evaluated for their ability to inhibit key kinases involved in cancer progression .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Pyrazole linked benzimidazole | A549 | 0.19 |

| Pyrazole derivative C | HepG2 | 0.32 |

| 3-chloro-N-(4-amino)phenyl... | Jurkat | 0.50 |

Case Studies

- Study on Antibacterial Efficacy : A study conducted by Elsherif et al. (2020) evaluated a series of sulfonamide derivatives for their antibacterial properties and found that certain derivatives exhibited potent activity against E. coli, showcasing the potential of compounds like this compound in treating bacterial infections .

- Anticancer Research : Zheng et al. (2022) explored the anticancer effects of pyrazole derivatives on multiple cancer cell lines and reported significant inhibition of cell growth with IC50 values comparable to established chemotherapeutics . This highlights the therapeutic promise of pyrazole-based compounds in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogues

Compound 27 : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide

- Structure : Pyridine ring replaces pyridazine; 4-butyl-3,5-dimethylpyrazole substituent.

- Synthesis : Reacts 4-(4-butyl-3,5-dimethylpyrazol-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate (76% yield) .

- Key Differences: Pyridine vs. Bulky butyl group may reduce solubility compared to the target compound’s dimethylpyrazole.

Example 53 : Fluorinated Chromenone-Pyrazolo-Pyrimidine Derivative

- Structure: Pyrazolo[3,4-d]pyrimidine core with fluorinated chromenone and benzenesulfonamide.

- Synthesis : Suzuki coupling with boronic acid (28% yield) .

- Key Differences: Fluorine atoms enhance metabolic stability and electronegativity. Chromenone moiety introduces planar rigidity, affecting target binding kinetics.

C16H14ClN3O2S : 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

- Structure : Simplified pyrazole-benzenesulfonamide system without pyridazine/pyridine.

- Analysis : APEX2/SAINT software used for crystallography, highlighting hydrogen-bonding networks .

Physical and Spectroscopic Properties

Key Observations :

Implications of Substituent Variations

- Pyridazine vs. Pyridine/Pyrimidine: Pyridazine’s two adjacent nitrogen atoms enhance hydrogen-bonding and metal coordination vs. pyridine (one N) or pyrimidine (two non-adjacent N) .

- Halogen Effects : Chlorine (target, Compound 27) offers moderate electronegativity, while fluorine (Example 53) increases bioavailability and oxidative stability .

- Sulfonamide Positioning : Para-substitution (target, Compound 27) optimizes steric accessibility compared to ortho/meta variants .

Q & A

Q. What are the key synthetic pathways for preparing 3-chloro-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide, and how is reaction progress monitored?

- Methodological Answer: The synthesis involves sequential coupling of pyridazine and pyrazole moieties, followed by sulfonamide bond formation. Critical steps include:

Pyridazine functionalization: Introduce the 3,5-dimethylpyrazole group via nucleophilic aromatic substitution under reflux conditions (ethanol, 12–24 hours) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer: Structural confirmation requires a combination of:

- Single-crystal X-ray diffraction (XRD): Determines bond lengths, angles, and crystal packing (e.g., C–C mean deviation: 0.004 Å; R-factor: 0.041) .

- Spectroscopy:

- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and sulfonamide NH (~δ 10.2 ppm).

- IR: Confirms sulfonamide S=O stretches (1350–1150 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this sulfonamide derivative?

- Methodological Answer: Initial activity assessments focus on:

- Enzyme inhibition: Test against carbonic anhydrase isoforms (e.g., hCA-II, hCA-IX) via stopped-flow CO₂ hydration assay .

- Antimicrobial activity: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Note: Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects.

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridazine functionalization step, and what factors influence regioselectivity?

- Methodological Answer: Optimization strategies:

- Solvent polarity: Higher polarity (e.g., DMF vs. THF) improves nucleophilic substitution efficiency .

- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .

Regioselectivity control: - Steric effects from 3,5-dimethylpyrazole direct substitution to the pyridazine C6 position .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets?

- Methodological Answer: In silico workflow:

Docking studies: Use AutoDock Vina with protein structures (e.g., hCA-II PDB: 3KS3) to identify binding poses.

Molecular dynamics (MD): Simulate ligand-protein stability (GROMACS, 50 ns trajectory) .

QSAR modeling: Correlate substituent effects (e.g., Cl, CF₃) with activity using MOE or Schrödinger .

Q. How can contradictory data on solubility versus bioactivity be resolved for this compound?

- Methodological Answer: Strategies:

- Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) to improve solubility without altering core pharmacophore .

- Co-crystallization: Screen with cyclodextrins or PEG-based co-solvents to enhance aqueous stability .

Validation: Compare partition coefficients (LogP) before/after modification via shake-flask method .

Q. What structural modifications enhance selectivity for cancer-associated carbonic anhydrase isoforms (e.g., hCA-IX)?

- Methodological Answer: SAR-driven modifications:

- Pyridazine substitution: Replace 3,5-dimethylpyrazole with bulkier groups (e.g., morpholine) to exploit hydrophobic pockets .

- Sulfonamide linker: Introduce electron-withdrawing groups (e.g., -CF₃) to strengthen zinc coordination in the active site .

Data Table: Selectivity Ratios (hCA-IX/hCA-II)

| Derivative | R-group | Selectivity Ratio |

|---|---|---|

| Parent compound | 3,5-dimethylpyrazole | 1.2 |

| Morpholine analog | Morpholine | 8.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.